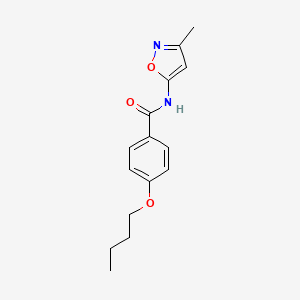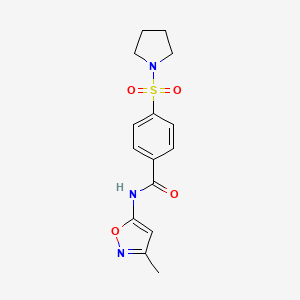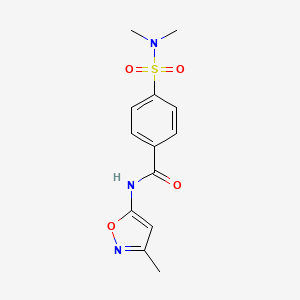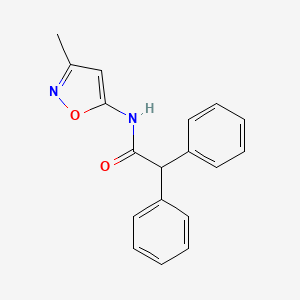![molecular formula C19H19N3O4S B6534564 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 1021249-98-8](/img/structure/B6534564.png)
4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide, also known as BMS-Oxazolamine, is a novel synthetic compound with a wide range of applications in scientific research. It has recently gained attention due to its potential use in drug discovery, as it has been found to possess a number of pharmacological properties. BMS-Oxazolamine has been shown to be a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain. It has also been shown to have anti-bacterial and anti-fungal properties, as well as anti-cancer activity.
Scientific Research Applications
4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine has a wide range of applications in scientific research. It has been studied for its potential use in drug discovery, as it has been found to possess a number of pharmacological properties. It has been shown to be a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain. It has also been shown to have anti-bacterial and anti-fungal properties, as well as anti-cancer activity. 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine is still not fully understood. However, it is believed to act by inhibiting the activity of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in the production of prostaglandins, which are molecules that are involved in inflammation, pain, and other physiological processes. By inhibiting the activity of this enzyme, 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine is able to reduce the production of prostaglandins and thus reduce inflammation and pain.
Biochemical and Physiological Effects
4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of the cyclooxygenase-2 (COX-2) enzyme. It has also been shown to have anti-bacterial and anti-fungal properties, as well as anti-cancer activity. In addition, it has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Advantages and Limitations for Lab Experiments
4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is a relatively simple compound to synthesize, making it easy to obtain in large quantities. In addition, it is a potent inhibitor of the COX-2 enzyme, making it a useful tool for studying the role of this enzyme in inflammation and pain. However, one of the main limitations of 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Future Directions
There are a number of potential future directions for 4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine. One potential direction is to further study its mechanism of action and its effects on inflammation and pain. In addition, further research could be done to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Finally, further research could be done to explore its potential use in drug discovery, as it has been shown to possess a number of pharmacological properties.
Synthesis Methods
4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamideine can be synthesized using a number of different methods. The most common method involves the reaction of 4-methoxybenzyl methyl sulfamate with 3-methyl-1,2-oxazol-5-ylbenzamide in a solvent such as methanol or acetonitrile. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization or column chromatography.
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-14-12-18(26-21-14)20-19(23)16-8-10-17(11-9-16)27(24,25)22(2)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQZSHKWAOFWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














